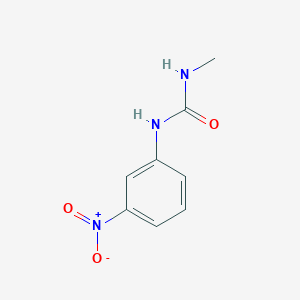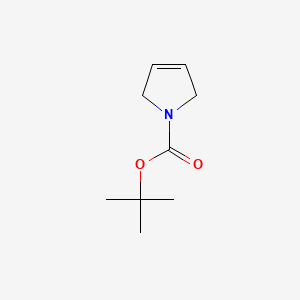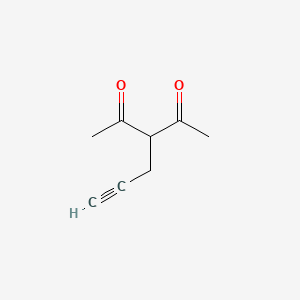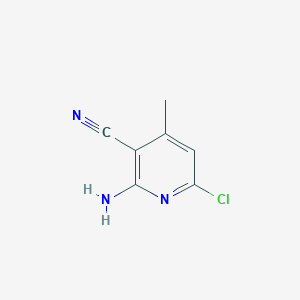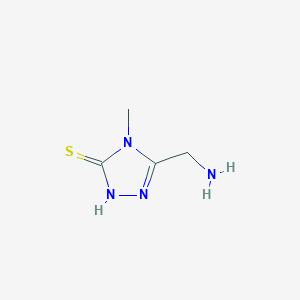![molecular formula C10H12Li3N5O9P2S B1276980 Adenosine 5'-[beta-thio]diphosphate trilithium salt CAS No. 73536-95-5](/img/structure/B1276980.png)
Adenosine 5'-[beta-thio]diphosphate trilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5'-[beta-thio]diphosphate trilithium salt is a nucleotide analogue that has been the subject of various studies due to its importance in biochemical processes and potential applications. While the provided data does not directly discuss this specific compound, it does provide insights into the behavior of similar adenosine diphosphate (ADP) analogues and derivatives, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of nucleotide analogues often involves protecting groups and specific reaction conditions to achieve the desired product. For instance, the synthesis of adenosine 5'-[β-18O2]triphosphate was achieved using the diphenylmethyl protecting group, with an overall yield based on phosphorus pentachloride, indicating the complexity and precision required in synthesizing nucleotide analogues . Similarly, adenosine 5'-hypophosphate, a structural analogue of ADP, was synthesized using tri-n-butylammonium hypophosphate and dicyclohexylcarbodiimide as a dehydrating agent . These methods highlight the intricate steps and conditions necessary for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of nucleotide analogues is crucial for their function and interaction with other molecules. The crystal structure of the Tris salt of adenosine 5'-diphosphate revealed a folded conformation of the ADP molecule, with specific orientations around the glycosidic bond and ribose ring puckering . This information is vital as it can influence the binding and activity of the nucleotide within biological systems.
Chemical Reactions Analysis
Nucleotide analogues can participate in various chemical reactions, often depending on their structure and the presence of other ions or molecules. For example, adenosine 5'-O-(S-methyl-1-thiotriphosphate) hydrolyzes in water to give different products, which can be explained by a mechanism involving cyclo-diphosphate dianion as an intermediate . Additionally, the interactions of ADP with polyamines and metal ions have been studied, showing the formation of molecular complexes and adducts, which are influenced by the presence of these additional components .
Physical and Chemical Properties Analysis
The physical and chemical properties of nucleotide analogues are determined by their molecular structure and the interactions they undergo. The reactivity, solubility, and stability of these compounds can vary significantly. For instance, the coordination mode of adenosine 5'-diphosphate in ternary systems with metal ions and polyamines affects its chemical behavior . The structural analyses of adenosine hypodiphosphate ester, another ADP analogue, provide insights into the ionization states and interactions that define nucleotide self-assembly, which are essential for understanding the physical properties of these molecules .
Aplicaciones Científicas De Investigación
1. Structural Analysis in Crystallography
Adenosine 5'-diphosphate (ADP) has been structurally analyzed using X-ray diffraction. This analysis has revealed detailed information about the molecule's folded conformation and its electrostatic interactions, which are vital for understanding its behavior in Tris-buffered aqueous solutions of nucleotides and metal ions (Shakked et al., 1980).
2. Synthesis of Nucleotide Analogs
Research has focused on synthesizing various nucleotide analogs, such as adenosine 5'[1-thio-2-cyanoethyl diphosphate], and their reactions, which are important for understanding the mechanisms of enzymatic cleavage of P-O bonds (Sammons & Frey, 1982).
3. Platelet Aggregation Studies
Adenosine 5'-(beta-thio)-diphosphate (ADP beta S) has been used in studies to understand platelet aggregation mechanisms. It acts as an agonist by interacting with the ADP receptor and plays a role in desensitization processes in platelets (Poole et al., 1993).
4. Probing Platelet Function
ADP and its analogs are instrumental in probing platelet function. For instance, the synthesis of 2-[(3-aminopropyl)thio]-ADP, which induces platelet aggregation, has provided insights into platelet activation mechanisms (Jefferson et al., 1987).
5. Biochemical Assays
ADP has been used in biochemical assays, such as the development of a radioassay for adenosine diphosphatase. This assay uses radiolabelled ADP as a substrate, allowing for the study of the kinetic properties of enzymes (Smith et al., 1980).
6. Glycogen Phosphorylase Activation
In rat liver cells, ADP beta S has been shown to activate glycogen phosphorylase, a key enzyme in glycogen metabolism. This activation occurs through a cyclic AMP-independent mechanism, highlighting ADP beta S's unique biochemical roles (Keppens et al., 1993).
7. High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed for the simultaneous determination of various nucleotides, including ADP. This technique is crucial for analyzing metabolic changes in cells under different conditions (Giannattasio et al., 2003).
8. Enzyme Synthesis Studies
Research on the synthesis of isotopically labeled nucleotides like adenosine 5?[(R)?-17O]triphosphate from ADP analogs is significant for investigating enzyme mechanisms and nucleotide interactions (Lowe et al., 1982).
9. Nucleotide Metabolism
ADP and its analogs are fundamental in studying nucleotide metabolism and its clinical implications. Enzymatic determination methods have been developed to estimate ADP and AMP levels, contributing to our understanding of biochemical pathways (Jaworek et al., 1974).
10. Mitochondrial Translocation Studies
Thiophosphate analogues of ADP have been utilized in studies on mitochondrial translocation and phosphoryl-transfer reactions, elucidating their roles in cellular energy production and regulation (Schlimme et al., 1973).
Propiedades
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O9P2S.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFUAYUUSSFFZ-MSQVLRTGSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li3N5O9P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-[beta-thio]diphosphate trilithium salt | |
CAS RN |
73536-95-5 |
Source


|
| Record name | 5'-Adenylic acid, monoanhydride with phosphorothioic acid, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




